(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Overview
Description
“(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone” is a compound with the molecular formula C25H25NO2 . It is also known by other names such as JWH-164, JWH 081, and 7-methoxynaphthyl isomer . This compound is categorized as a synthetic cannabinoid .
Molecular Structure Analysis
The molecular weight of this compound is 371.5 g/mol . The IUPAC name is (7-methoxynaphthalen-1-yl)- (1-pentylindol-3-yl)methanone . The InChI string and the Canonical SMILES are also provided .Physical And Chemical Properties Analysis
This compound has a XLogP3-AA value of 6.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has 7 rotatable bonds .Scientific Research Applications
Pharmacokinetics and Toxicology
Pharmacokinetics in Pigs : Research has shown that synthetic cannabinoids, including (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, demonstrate particular pharmacokinetic properties when administered to pigs. The drugs were determined in serum using LC-MS/MS, and population pharmacokinetic analysis suggested a three-compartment model described best the pharmacokinetic data. This research indicates that pigs, coupled with pharmacokinetic modeling techniques, may serve as a useful tool for predicting human pharmacokinetics of synthetic cannabinoids (Schaefer et al., 2016).
Distribution After Intravenous Administration : A study focused on the distribution of synthetic cannabinoids (SCs), including (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, after intravenous administration to pigs. The study revealed that SCs could be detected in various specimens, indicating moderate concentrations in the brain, the site of biological effect. This research aids in the interpretation of analytical results found in intoxicated or poisoned individuals and suggests alternative sources for SC detection, such as brain, adipose, and muscle tissue (Schaefer et al., 2017).
Detection in Adipose Tissue : A comparative study analyzing antemortem and postmortem specimens following the administration of synthetic cannabinoids, including (7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, to pigs, was conducted. It suggested that adipose tissue might be resistant to postmortem redistribution of parent compounds, indicating its potential as a medium for detecting synthetic cannabinoids (Schaefer et al., 2020).
Synthesis and Medicinal Applications
Anti-Inflammatory and Analgesic Activities : A study on the green synthesis of (3-Amino-1-Phenyl-1H-Benzo[f]Chromen-2-yl) (1H-Indol-3-yl) Methanone demonstrated anti-inflammatory and analgesic activities. This research highlights the compound's potential therapeutic applications, particularly in the context of pain management and inflammation control (Reddy et al., 2021).
Potent Non-ulcerogenic Anti-inflammatory Agents : Another study emphasized the synthesis of (S)-2-(6-Methoxynaphthalen-2-yl)-N-substituted Ethyl Propanamide Derivatives as potent anti-inflammatory and analgesic agents with non-ulcerogenic properties. This underlines the therapeutic potential of these compounds in inflammation and pain relief with reduced side effects compared to traditional treatments (Berk et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(7-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-18-13-14-19(28-2)16-22(18)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNSZBAEVYRFCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669880 | |
Record name | (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
CAS RN |
824961-61-7 | |
Record name | (7-Methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824961-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-164 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824961617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-164 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3432L6CJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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